

In Vitro Characterization of AC-099 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: AC-099 hydrochloride

Cat. No.: B15602836

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AC-099 hydrochloride is a non-peptidic small molecule that has been identified as a selective agonist for Neuropeptide FF (NPFF) receptors, specifically acting as a full agonist at the NPFF2 receptor (NPFF2R) and a partial agonist at the NPFF1 receptor (NPFF1R).[1][2] This technical guide provides a summary of its in vitro characterization, including its receptor activation profile and the experimental methodologies used for its assessment.

Quantitative Receptor Activation Data

The following table summarizes the key in vitro quantitative data for **AC-099 hydrochloride's** activity at human NPFF receptors.

Target Receptor	Agonist Activity	EC50 (nM)
NPFF2R	Full Agonist	1189
NPFF1R	Partial Agonist	2370

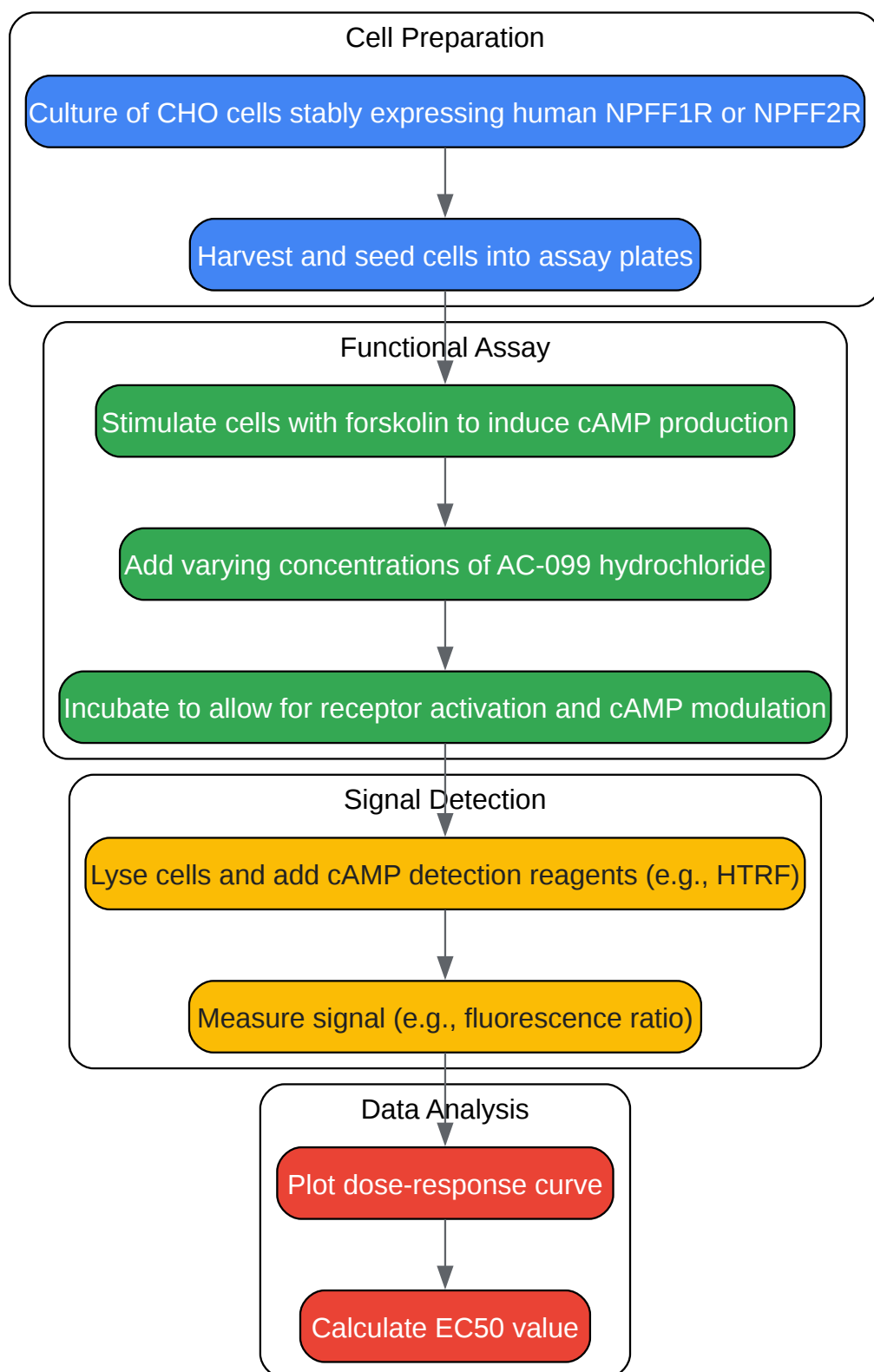
Experimental Protocols

The characterization of **AC-099 hydrochloride's** activity at NPFF receptors was determined through functional assays that measure the downstream signaling consequences of receptor activation. A common method for assessing the activation of G-protein coupled receptors

(GPCRs) like NPFF1R and NPFF2R, which couple to Gai/o proteins, is to measure the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

General Experimental Workflow for Functional Activity Assay

The following diagram outlines a typical workflow for determining the functional potency of a compound like **AC-099 hydrochloride** at NPFF receptors.



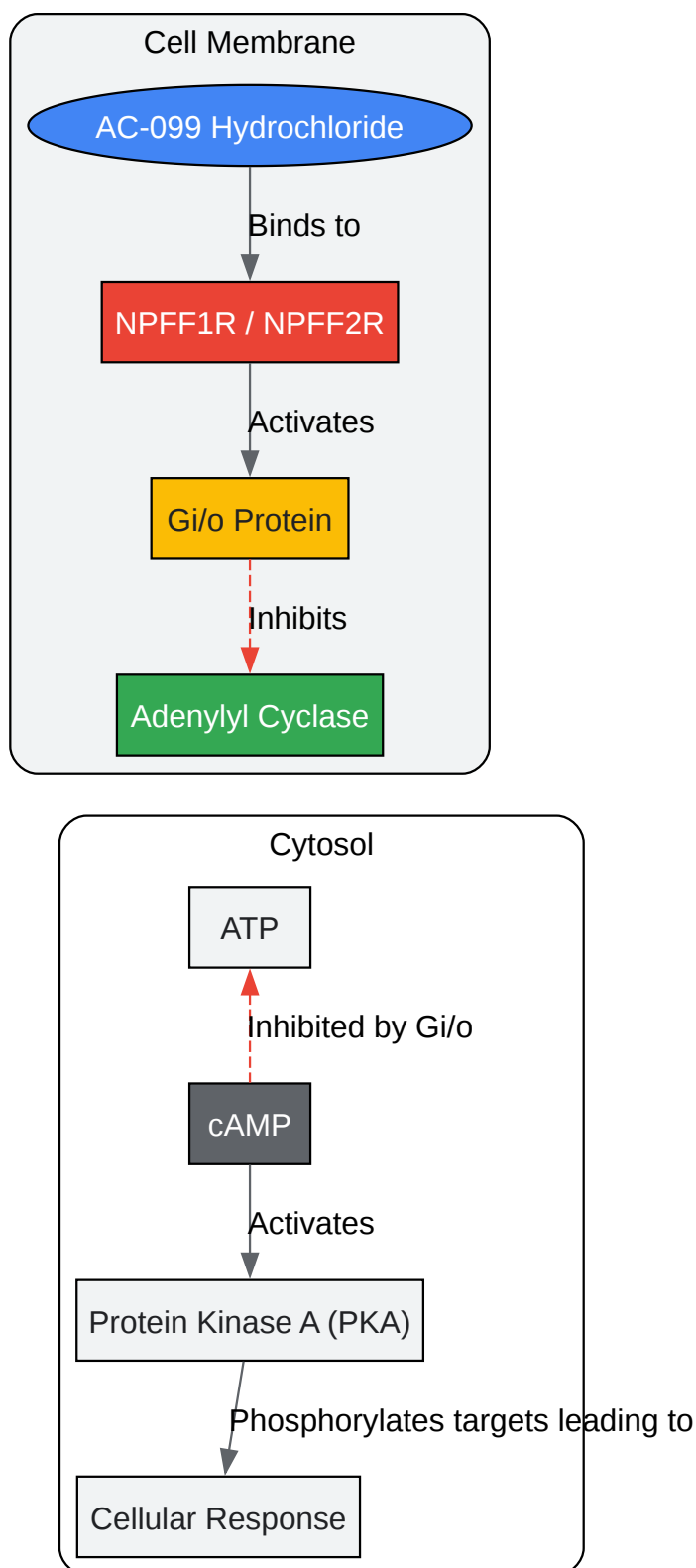
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Caption: Workflow for determining **AC-099 hydrochloride**'s functional activity.

Neuropeptide FF Receptor Signaling Pathway

NPFF receptors are G-protein coupled receptors that primarily signal through the G α i/o subunit. Activation of these receptors by an agonist like **AC-099 hydrochloride** leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

The following diagram illustrates the canonical signaling pathway for NPFF receptors.



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Caption: NPFF receptor signaling pathway activated by **AC-099 hydrochloride**.

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References

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- 2. AC-099 - Immunomart [immunomart.com]
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